molecular formula C8H7N3O6S2 B14245796 [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid CAS No. 256337-41-4

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid

Cat. No.: B14245796
CAS No.: 256337-41-4
M. Wt: 305.3 g/mol
InChI Key: QAXKSNXUTURFKI-UHFFFAOYSA-N
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Description

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is an organic compound that features a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted thioureas, and various other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and processes within the cell.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide: Similar in structure but with a methyl group instead of a nitro group.

    N-[(4-sulfamoylphenyl)carbamothioyl] amides: Structurally related compounds with sulfamoyl groups.

Uniqueness

[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is unique due to its combination of a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

256337-41-4

Molecular Formula

C8H7N3O6S2

Molecular Weight

305.3 g/mol

IUPAC Name

(4-nitrobenzoyl)carbamothioylsulfamic acid

InChI

InChI=1S/C8H7N3O6S2/c12-7(9-8(18)10-19(15,16)17)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,15,16,17)(H2,9,10,12,18)

InChI Key

QAXKSNXUTURFKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NS(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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